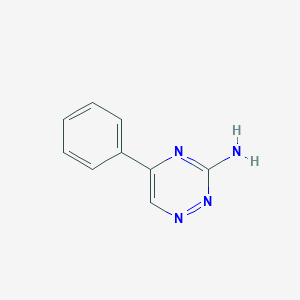

5-Phényl-1,2,4-triazin-3-amine

Vue d'ensemble

Description

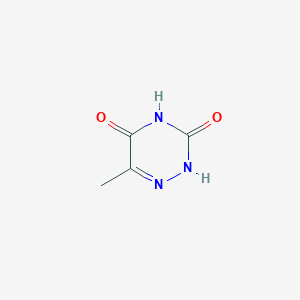

5-Phenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular weight of 172.19 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been a subject of interest in recent years . Various synthetic routes have been developed, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

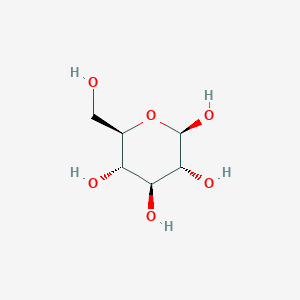

The molecular structure of 5-Phenyl-1,2,4-triazin-3-amine is represented by the InChI code1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) . Chemical Reactions Analysis

Triazines and tetrazines, including 5-Phenyl-1,2,4-triazin-3-amine, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis

5-Phenyl-1,2,4-triazin-3-amine is a powder at room temperature with a melting point of 232-235°C .Applications De Recherche Scientifique

Activité biologique

5-Phényl-1,2,4-triazin-3-amine : a été identifié comme un élément constitutif dans la conception de molécules organiques biologiquement importantes. Ses dérivés sont connus pour leurs propriétés multifonctionnelles, notamment les activités antifongiques, anticancéreuses, antivirales, antitumorales, cardiotoniques, anti-VIH, analgésiques et antiprotozoaires . Cela en fait un composé précieux pour le développement de nouveaux agents thérapeutiques.

Conception de médicaments

Le composé a été utilisé dans la conception de médicaments basée sur la structure, en particulier comme antagoniste du récepteur de l'adénosine A2A . Ce récepteur joue un rôle dans divers processus physiologiques, notamment la fonction cardiovasculaire, et les antagonistes peuvent être des traitements potentiels pour des troubles comme la maladie de Parkinson.

Catalyse hétérogène

En raison de sa richesse en azote et de sa grande stabilité chimique, This compound est utilisé en catalyse hétérogène . Il facilite diverses réactions chimiques sans être consommé, ce qui en fait un catalyseur efficace en synthèse organique.

Photocatalyse

Le composé est également impliqué dans la photocatalyse, qui est l'accélération d'une réaction photochimique en présence d'un catalyseur . Dans ce domaine, il est utilisé pour créer des réactions respectueuses de l'environnement et économes en énergie.

Séparation et stockage

Dans le contexte de la séparation et du stockage, This compound contribue au développement de matériaux capables de séparer et de stocker efficacement différentes substances . Cette application est cruciale dans des industries comme la pharmaceutique et les technologies environnementales.

Fonctions liées à l'énergie

Le secteur énergétique tire profit de l'utilisation de ce composé dans le développement de matériaux pour le stockage et la conversion d'énergie . Ses propriétés peuvent conduire à des progrès en matière de technologie des batteries et de sources d'énergie alternatives.

Biologie chimique

Les applications bioorthogonales de This compound permettent des investigations en biologie chimique . Il peut réagir avec diverses alcènes et alcynes contraintes, offrant de nouvelles perspectives pour la recherche dans ce domaine interdisciplinaire.

Chimie organique synthétique

Enfin, le composé est utilisé en chimie organique synthétique pour créer une variété d'hétérocycles de triazine et de tétrazine par des méthodes combinatoires . Ces hétérocycles sont importants dans la synthèse de nombreux composés organiques ayant des applications potentielles en médecine et dans l'industrie.

Safety and Hazards

Orientations Futures

Triazine derivatives, including 5-Phenyl-1,2,4-triazin-3-amine, continue to be a subject of interest in chemical research due to their wide range of biological activities . Future research may focus on further exploring their potential applications in medicine and other fields .

Relevant Papers Several papers have been published on the synthesis, properties, and applications of 1,2,4-triazine derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like 5-Phenyl-1,2,4-triazin-3-amine.

Mécanisme D'action

- The compound’s effects likely involve multiple pathways. For instance:

Biochemical Pathways

Pharmacokinetics (ADME)

Analyse Biochimique

Biochemical Properties

5-Phenyl-1,2,4-triazin-3-amine is known to interact with various biomolecules. For instance, it has been identified as an antagonist of the adenosine A2A receptor . This interaction involves the molecule binding deeply inside the orthosteric binding cavity of the receptor .

Cellular Effects

The cellular effects of 5-Phenyl-1,2,4-triazin-3-amine are largely dependent on its interactions with specific biomolecules. For example, its antagonistic action on the adenosine A2A receptor can influence cell signaling pathways . Additionally, triazine derivatives, to which 5-Phenyl-1,2,4-triazin-3-amine belongs, have shown remarkable activity against a wide range of cancer cells .

Molecular Mechanism

The molecular mechanism of 5-Phenyl-1,2,4-triazin-3-amine involves its interaction with the adenosine A2A receptor. The compound binds deeply inside the orthosteric binding cavity of the receptor, exerting its effects at the molecular level .

Metabolic Pathways

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Subcellular Localization

Its interaction with the adenosine A2A receptor suggests that it may be localized in regions where this receptor is present .

Propriétés

IUPAC Name |

5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXBFQUBVHTXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916194 | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-60-9 | |

| Record name | 5-Phenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-amino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

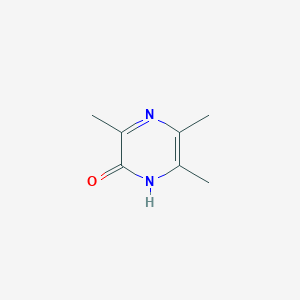

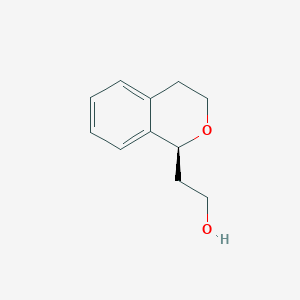

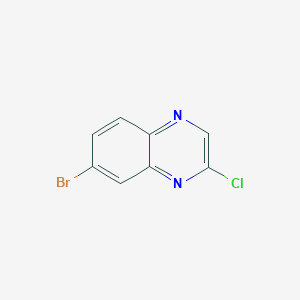

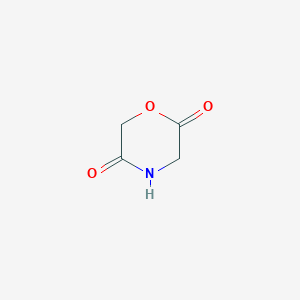

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)